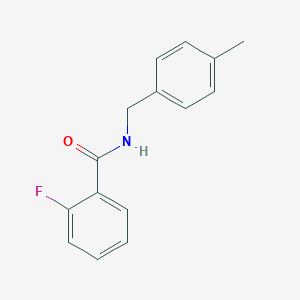

2-fluoro-N-(4-methylbenzyl)benzamide

Description

2-Fluoro-N-(4-methylbenzyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluoro substituent on the benzoyl group and a 4-methylbenzyl amine moiety. Its synthesis typically involves the reaction of 2-fluoro benzoic acid with thionyl chloride to form the acid chloride, followed by coupling with 4-methylbenzylamine .

Properties

IUPAC Name |

2-fluoro-N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGKNKCLEJDUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(4-methylbenzyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 4-methylbenzylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 4-methylbenzylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure 2-fluoro-N-(4-methylbenzyl)benzamide.

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group on the benzyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 2-fluoro-N-(4-methylbenzyl)aniline.

Oxidation: 2-fluoro-N-(4-carboxybenzyl)benzamide.

Scientific Research Applications

2-Fluoro-N-(4-methylbenzyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Biological Studies: It is employed in studying the interactions between small molecules and biological macromolecules, aiding in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methylbenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-fluoro-N-(4-methylbenzyl)benzamide are best understood through comparisons with analogous benzamide derivatives. Below is a detailed analysis:

Structural Modifications and Conformational Differences

- 2-Fluoro vs. 2-Chloro Derivatives :

In 2-fluoro-N-(4-methoxyphenyl)benzamide, the N–H bond adopts a syn arrangement relative to the 2-fluoro substituent, whereas in 2-chloro analogs (e.g., 2-chloro-N-(4-methoxyphenyl)benzamide), the N–H bond is antiperpendicular to the Cl substituent. This conformational distinction impacts hydrogen-bonding interactions and molecular packing in crystalline states . - Substituent Position and Bulk :

Derivatives like 4-bromo-N-(2-nitrophenyl)benzamide feature bulkier substituents (e.g., nitro and bromo groups), leading to structural distortions. For example, the title compound in crystallizes with two molecules per asymmetric unit, unlike simpler benzamides .

Data Tables

Table 2: Conformational Analysis of Fluorinated vs. Chlorinated Benzamides

Key Research Findings

Fluorine Substitution Enhances Bioactivity : Fluorine at the 2-position improves metabolic stability and binding affinity in kinase inhibitors .

Syn vs. Anti Conformations : The syn arrangement in 2-fluoro derivatives facilitates stronger intermolecular interactions, critical for crystallinity and solubility .

Selectivity in Anticancer Agents: Hydroxamic acid-containing derivatives (e.g., compound 17) show reduced off-target cytotoxicity compared to non-fluorinated analogs .

Biological Activity

2-Fluoro-N-(4-methylbenzyl)benzamide (CAS No. 349129-43-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of 2-fluoro-N-(4-methylbenzyl)benzamide typically involves the reaction of 4-methylbenzylamine with 2-fluorobenzoyl chloride. The reaction conditions often require an organic solvent and a base to facilitate the formation of the amide bond while ensuring high purity of the final product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of benzamide derivatives, including 2-fluoro-N-(4-methylbenzyl)benzamide. These compounds have been shown to exert inhibitory effects on various cancer cell lines. For instance, related benzamide analogs have demonstrated significant cytotoxicity against solid tumors, with IC50 values indicating their effectiveness at low concentrations .

The mechanism of action for benzamide derivatives generally involves:

- Enzyme Inhibition : Compounds like 2-fluoro-N-(4-methylbenzyl)benzamide may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression.

- Apoptosis Induction : Studies suggest that these compounds can promote apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death .

Case Studies

- Antitumor Activity : A study on related benzamide compounds reported that they could inhibit tumor growth in xenograft models. The compounds were shown to induce apoptosis and G2/M phase arrest in HepG2 cells, illustrating their therapeutic potential against liver cancer .

- Synergistic Effects : In combination therapy studies, benzamide derivatives have been evaluated alongside established chemotherapeutics like taxol and camptothecin. Results indicated that these combinations could enhance overall anticancer efficacy, suggesting a promising avenue for treatment strategies in resistant cancer types .

Data Table: Biological Activity Summary

| Compound | IC50 (μM) | Mechanism | Target |

|---|---|---|---|

| 2-Fluoro-N-(4-methylbenzyl)benzamide | TBD | HDAC Inhibition | Cancer Cells |

| Related Benzamide Derivative | 1.30 | Apoptosis Induction | HepG2 Cells |

| Benzamide Combination with Taxol | TBD | Synergistic Antitumor Activity | Various Cancer Types |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.